N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds, closely related to the chemical structure , have shown significant antimicrobial activities. For instance, certain synthesized compounds exhibited the best activity against tested bacteria, highlighting their potential as effective antimicrobial agents (Hussein, 2018). Another study synthesized derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which were active against a selection of microbial species, indicating their usefulness in antimicrobial treatments (Rehman et al., 2016).
Antifungal Activity : Certain synthesized thiazole derivatives exhibited potential as antifungal agents. This suggests that structurally similar compounds to N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide may also hold promise in antifungal applications (Darwish et al., 2014).
Anticancer Applications
Anticancer Activity : The exploration of 5-methyl-4-phenyl thiazole derivatives for anticancer properties has shown that specific compounds demonstrate high selectivity and apoptosis induction in cancer cell lines, such as human lung adenocarcinoma cells. This research indicates the therapeutic potential of these compounds in cancer treatment (Evren et al., 2019). Additionally, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied, with some showing considerable anticancer activity against various cancer cell lines, further supporting the potential of these derivatives in anticancer therapy (Yurttaş et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and anticancer activities . The targets could be various proteins or enzymes involved in vital cellular processes of pathogens and cancerous cells .
Mode of Action
This interaction could inhibit the activity of the target, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that the compound could interfere with essential biochemical pathways in the target organisms, leading to their death or inhibition .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . This suggests that the compound could lead to the death or inhibition of the target organisms, thereby treating the infection or disease .
Properties
IUPAC Name |
N-[4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14(23)21-16-7-9-18(10-8-16)27(24,25)20-12-11-17-13-26-19(22-17)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSBCKVFKBBPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.